molecular formula C18H25N3O2 B14004849 n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide CAS No. 43121-73-9

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide

Cat. No.: B14004849
CAS No.: 43121-73-9
M. Wt: 315.4 g/mol
InChI Key: XRKXAHWEEXQASA-UHFFFAOYSA-N
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Description

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide typically involves the reaction of cyclopentylamine with 2-bromobenzamide under specific conditions. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a coupling reagent like 2-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU). The reaction mixture is usually dissolved in a solvent like dimethylformamide (DMF) and stirred at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of bacterial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide is unique due to its specific combination of cyclopentyl and benzamide moieties, which confer distinct chemical and biological properties

Properties

CAS No.

43121-73-9

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide

InChI

InChI=1S/C18H25N3O2/c22-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)21-18(23)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,22)(H2,20,21,23)

InChI Key

XRKXAHWEEXQASA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCC3

Origin of Product

United States

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